Methyl 3-bromo-4-oxocyclopentanecarboxylate
Description
Methyl 3-bromo-4-oxocyclopentanecarboxylate is a brominated cyclopentanecarboxylate ester featuring a ketone group at the 4-position and a bromo substituent at the 3-position. While specific data for this compound are absent in the provided evidence, its structural analogs suggest it serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions due to the electrophilic bromo group.
Properties
IUPAC Name |
methyl 3-bromo-4-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRUYSOUKJTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-oxocyclopentanecarboxylate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-oxocyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-oxocyclopentanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of substituted cyclopentanecarboxylates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemical Synthesis
Key Building Block
Methyl 3-bromo-4-oxocyclopentanecarboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its functional groups allow for efficient derivatization and transformation through various chemical reactions such as:
- Nucleophilic Substitution : The bromo group can be replaced with nucleophiles to create diverse derivatives.
- Reduction Reactions : The ester can be reduced to alcohols, while the ketone can be converted to secondary alcohols.
- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, facilitating the construction of complex molecular frameworks.
The cyclopentanone core provides rigidity and stereochemical control, making it advantageous for synthesizing chirally pure compounds, which are critical in drug design and development .
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, which can be harnessed for therapeutic applications:
- Antioxidant Properties : Compounds derived from this structure have shown the ability to reduce oxidative stress markers, suggesting potential use in preventing oxidative damage in diseases.
- Anti-inflammatory Effects : Studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases such as arthritis .
Case Study 1: Antioxidant Activity
A study investigated derivatives of this compound for their antioxidant capabilities. The results indicated a significant reduction in oxidative stress markers in vitro, highlighting the compound's potential for developing antioxidant therapies.
Case Study 2: Anti-inflammatory Applications
Another research effort explored the anti-inflammatory effects of this compound. It was found to inhibit cyclooxygenase (COX) activity, leading to reduced inflammation in animal models. This suggests that this compound could be a candidate for therapeutic agents targeting inflammatory pathways .
Summary of Applications
| Field | Application | Details |
|---|---|---|
| Chemical Synthesis | Key building block for pharmaceuticals and agrochemicals | Used in nucleophilic substitution, reduction reactions, and cross-coupling |
| Biological Activity | Antioxidant and anti-inflammatory properties | Potential therapeutic applications based on biological activity |
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-oxocyclopentanecarboxylate is primarily related to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ketone and ester groups can undergo reduction and hydrolysis, respectively. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituents, molecular properties, and hazards inferred from the evidence:
Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Features: Amino group at the 3-position instead of bromo/oxo.
- Hazards : Requires PPE (gloves, face shields) due to skin/eye irritation risks .
- Reactivity: The amino group may participate in condensation or alkylation reactions, contrasting with the bromo group’s role in substitution.
Methyl 3-bromo-4-methylbenzoate
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Key Features : Aromatic benzene ring with bromo and methyl substituents.
- Hazards : Classified as a skin/eye irritant and respiratory hazard .
- Reactivity : The electron-donating methyl group on the aromatic ring may stabilize the structure, reducing reactivity compared to the electron-withdrawing oxo group in the cyclopentane analog.
4-Bromo-3-methylbenzoic Acid
- Molecular Formula : C₈H₇BrO₂ (inferred)
- Molecular Weight : ~215.05 g/mol (calculated)
- Key Features : Carboxylic acid derivative with bromo and methyl groups.
- Hazards : Likely corrosive due to the carboxylic acid moiety .
- Reactivity : The acid group enables participation in salt formation or esterification, unlike the ester functionality of the target compound.
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Substituent Effects: Bromo groups enhance electrophilicity, making these compounds suitable for Suzuki or Grignard reactions. The oxo group in the target compound may increase susceptibility to nucleophilic attack compared to methyl or amino analogs .
- Hazard Profiles : Brominated compounds generally pose higher irritation risks, necessitating rigorous exposure controls (e.g., ventilation, PPE) .
- Structural Stability : The cyclopentane ring’s strain may lower thermal stability relative to aromatic analogs, impacting storage conditions .
Biological Activity
Methyl 3-bromo-4-oxocyclopentanecarboxylate is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural properties facilitate its application as a versatile building block in the synthesis of various biologically active molecules. This article examines its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentanone core with bromine and ester functional groups, which enhance its reactivity and versatility in chemical transformations. The molecular weight of this compound is approximately 235.07 g/mol, with a logP value indicating moderate lipophilicity (XLogP3-AA = 1.1) .
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it has been investigated for its potential as a ligand for histamine H3 receptors, which are implicated in several neurological disorders including Alzheimer's disease and schizophrenia .
The compound's mechanism of action may involve modulation of neurotransmitter systems via interaction with histamine receptors. Histamine H3 receptor antagonists have shown promise in enhancing cognitive functions and treating neurodegenerative diseases . Additionally, compounds derived from this compound have exhibited anti-inflammatory and antimicrobial properties, which are common among structurally similar compounds .
Antimicrobial Activity
A study evaluating the antimicrobial properties of derivatives synthesized from this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The synthesized compounds showed minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .
Neuropharmacological Studies
Research has indicated that derivatives of this compound can act as effective histamine H3 receptor antagonists. In vivo studies on animal models exhibited improvements in memory and learning tasks when treated with these derivatives, suggesting their potential utility in treating cognitive deficits associated with neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
What are the key functional groups in Methyl 3-bromo-4-oxocyclopentanecarboxylate, and how do they influence its reactivity?
Classification: Basic
Answer:
The compound contains three critical functional groups:
- Ester group (methyl carboxylate): Reduces electrophilicity compared to free carboxylic acids but can undergo hydrolysis under acidic or basic conditions to yield cyclopentanecarboxylic acid derivatives .
- Ketone (4-oxo group) : Participates in nucleophilic additions (e.g., Grignard reactions) and can act as a hydrogen-bond acceptor, influencing crystallinity and solubility .
- Bromine substituent : Enhances electrophilicity at the adjacent carbon, facilitating substitution reactions (e.g., Suzuki coupling or nucleophilic displacement) .
Methodologically, reactivity studies should prioritize controlled hydrolysis experiments (for ester stability) and kinetic analysis of bromine substitution under varying nucleophiles .
What synthetic strategies are effective for preparing this compound?
Classification: Basic
Answer:
A multi-step synthesis is typically employed:
Cyclopentanone derivatization : Introduce the carboxylate group via Claisen condensation, followed by esterification with methanol .
Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
Key parameters include temperature control (<0°C during bromination to avoid side reactions) and stoichiometric monitoring via TLC or HPLC .
How can computational methods predict the electronic properties of this compound?
Classification: Advanced
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions (e.g., bromine and ketone sites) .
- Calculate bond dissociation energies (BDEs) for the C-Br bond to predict substitution kinetics .
- Simulate NMR chemical shifts (using GIAO methods) to validate experimental spectra .
Researchers should cross-validate computational results with experimental data (e.g., X-ray crystallography via ORTEP-3 or NMR) to ensure accuracy .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Classification: Basic
Answer:
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions using ORTEP-3 for graphical representation .
- NMR spectroscopy : and NMR to identify protons adjacent to the ketone (δ ~2.5–3.5 ppm) and bromine (spin-spin coupling in ) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M] at m/z ~249) and fragmentation patterns .
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 210 nm .
How does the cyclopentane ring strain affect the compound’s stability and reactivity?
Classification: Advanced
Answer:
The five-membered ring introduces moderate angle strain (~108° vs. ideal 109.5° for sp carbons), leading to:
- Enhanced ketone reactivity : Ring strain lowers the activation energy for nucleophilic additions at the 4-oxo group .
- Conformational flexibility : Chair-like conformations influence steric hindrance during substitution reactions at the 3-bromo position .
Methodologically, dynamic NMR studies or variable-temperature X-ray diffraction can probe ring puckering effects .
What safety protocols are essential when handling this compound?
Classification: Basic
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to SDS guidelines for structurally related esters ).
- Ventilation : Use fume hoods due to potential volatility of brominated intermediates .
- Waste disposal : Segregate halogenated waste for incineration to avoid environmental contamination .
- First aid : Immediate rinsing with water for spills (15+ minutes for eyes) and medical consultation for ingestion .
What mechanistic insights explain contradictions in bromine substitution rates across studies?
Classification: Advanced
Answer:
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate SN2 pathways, while non-polar solvents favor radical mechanisms .
- Catalyst choice : Lewis acids (e.g., FeCl) may stabilize transition states differently than Brønsted acids .
Researchers should conduct kinetic isotope effect (KIE) studies and DFT-based transition state modeling to resolve these contradictions .
How can the ester group be selectively modified without affecting the ketone or bromide?
Classification: Advanced
Answer:
- Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters at mild pH, preserving the ketone and bromide .
- Protecting groups : Temporarily shield the ketone with ethylene glycol (forming a ketal) before ester modification .
Post-reaction, confirm selectivity via IR (loss of ester C=O stretch at ~1740 cm) and NMR (disappearance of methyl ester peak at δ ~3.7 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
